Welcome to the BenchChem Online Store!
molecular formula C10H7F3N2O B8592880 1,3-dihydro-3-[4-(trifluoromethyl)phenyl]-2H-imidazol-2-one

1,3-dihydro-3-[4-(trifluoromethyl)phenyl]-2H-imidazol-2-one

Cat. No. B8592880
M. Wt: 228.17 g/mol
InChI Key: FQZPRUOFDNSBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05466820

Procedure details

1-(2,2-Diethoxyethyl)-3-(4-trifluoromethylphenyl)urea (9.2 g, 28.7 mmol) was dissolved in a mixture of 113 ml of methanol and 57 ml of water. To the reaction solution was added 67.5 ml of 0.48N hydrochloric acid and the mixture was stirred for 48 hours at room temperature. To the reaction solution was added 1N sodium hydroxide to adjust pH to 7, followed by being concentrated under reduced pressure. The residue was extracted with ethyl acetate (100 ml×4). The extracts were combined, washed with water and saturated aqueous solution of sodium chloride successively, dried over magnesium sulfate and distilled off. The crystals thus separated out were recystallized from ethyl acetate-isopropylether to give 4.87 g of 1-(4-trifluoromethylphenyl)-2(1H,3H)-imidazolone (74%) as colorless prisms.
Name
1-(2,2-Diethoxyethyl)-3-(4-trifluoromethylphenyl)urea
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
solvent
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
67.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][NH:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=1)=[O:8])C.Cl.[OH-].[Na+]>CO.O>[F:19][C:16]([F:17])([F:18])[C:13]1[CH:12]=[CH:11][C:10]([N:9]2[CH:4]=[CH:5][NH:6][C:7]2=[O:8])=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
1-(2,2-Diethoxyethyl)-3-(4-trifluoromethylphenyl)urea
Quantity
9.2 g
Type
reactant
Smiles
C(C)OC(CNC(=O)NC1=CC=C(C=C1)C(F)(F)F)OCC
Name
Quantity
113 mL
Type
solvent
Smiles
CO
Name
Quantity
57 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
67.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 48 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
by being concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate (100 ml×4)
WASH
Type
WASH
Details
washed with water and saturated aqueous solution of sodium chloride successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled off
CUSTOM
Type
CUSTOM
Details
The crystals thus separated out

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)N1C(NC=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.87 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.